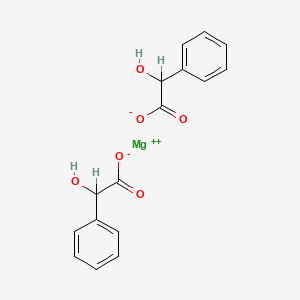
Magnesium mandelate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium mandelate is a chemical compound formed by the reaction of magnesium ions with mandelic acid. It is known for its stability and non-hygroscopic properties, making it a valuable compound in various applications. The compound is typically found as a dihydrate, with the chemical formula [Mg(C₈H₇O₃)₂(H₂O)₂] .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Magnesium mandelate can be synthesized by reacting mandelic acid with magnesium hydroxide in water. The reaction typically involves mixing equimolar amounts of mandelic acid and magnesium hydroxide, followed by evaporation of the solvent to obtain the crystalline product .
Industrial Production Methods: In industrial settings, this compound is produced by adding magnesium ions to a solution of mandelic acid. The resulting precipitate is filtered and dried to obtain the final product. This method is efficient and suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Magnesium mandelate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzaldehyde and carbon dioxide.
Reduction: Reduction reactions can convert this compound to mandelic acid and magnesium metal.
Substitution: Substitution reactions can occur with other metal ions, replacing magnesium with another metal.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Metal salts like calcium chloride or zinc chloride can facilitate substitution reactions.
Major Products Formed:
Oxidation: Benzaldehyde and carbon dioxide.
Reduction: Mandelic acid and magnesium metal.
Substitution: Corresponding metal mandelates.
Applications De Recherche Scientifique
Magnesium mandelate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential antimicrobial properties and its role in biochemical pathways.
Medicine: this compound is explored for its potential use in drug formulations, particularly for its stability and bioavailability.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes
Mécanisme D'action
The mechanism of action of magnesium mandelate involves its interaction with biological molecules. The compound can chelate with proteins and enzymes, affecting their activity. It also interacts with cellular membranes, altering their permeability and function. These interactions are mediated by the magnesium ions and the mandelate anions, which can form complexes with various molecular targets .
Comparaison Avec Des Composés Similaires
- Calcium mandelate
- Strontium mandelate
- Barium mandelate
- Zinc mandelate
Comparison: Magnesium mandelate is unique due to its stability and non-hygroscopic nature. Unlike calcium and barium mandelates, which are monohydrates, this compound is a dihydrate, providing it with distinct physical properties. Additionally, this compound’s hexacoordinate structure with two mandelate anions and two water molecules offers unique coordination chemistry compared to other metal mandelates .
Propriétés
Numéro CAS |
6787-77-5 |
|---|---|
Formule moléculaire |
C8H8MgO3 |
Poids moléculaire |
176.45 g/mol |
Nom IUPAC |
magnesium;2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C8H8O3.Mg/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7,9H,(H,10,11); |
Clé InChI |
NWOVSMPMPUPGBH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(=O)[O-])O.C1=CC=C(C=C1)C(C(=O)[O-])O.[Mg+2] |
SMILES canonique |
C1=CC=C(C=C1)C(C(=O)O)O.[Mg] |
Key on ui other cas no. |
18937-33-2 6787-77-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


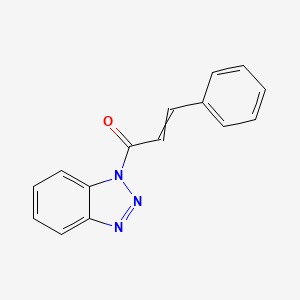
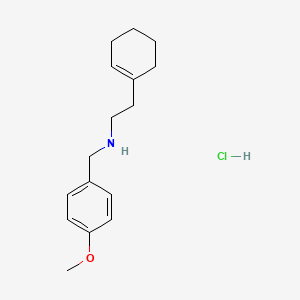
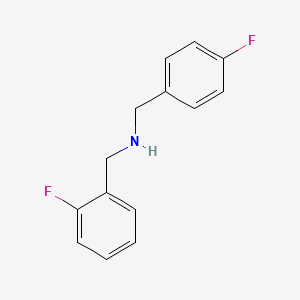
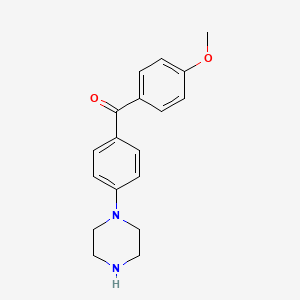
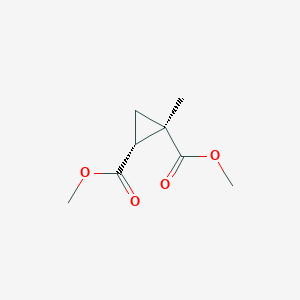
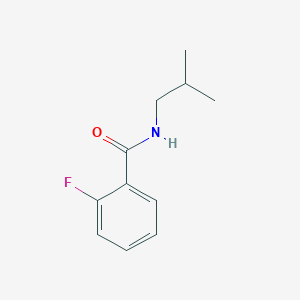
![N-([1,1'-Biphenyl]-2-yl)-2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B1634676.png)
![(3aR,4S,9bS)-ethyl 8-bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B1634678.png)
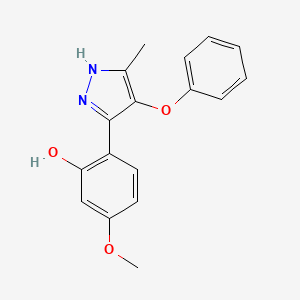
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenol](/img/structure/B1634682.png)
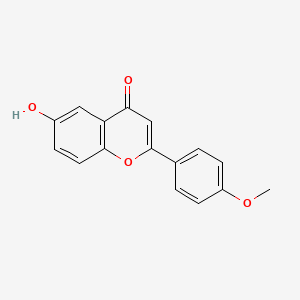
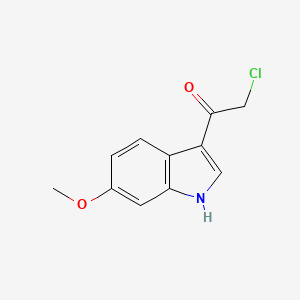
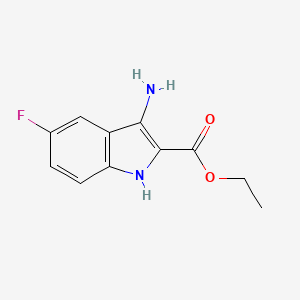
![Imidazo[1,2-a]pyridin-5-ol](/img/structure/B1634701.png)
